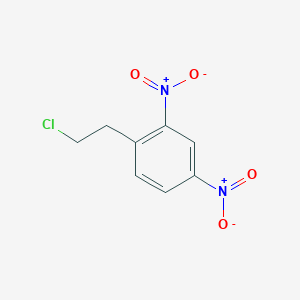

1-(2-Chloroethyl)-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

63070-32-6 |

|---|---|

Molecular Formula |

C8H7ClN2O4 |

Molecular Weight |

230.60 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C8H7ClN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |

InChI Key |

OXPCAPIUVDXQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Direct Synthesis of 1-(2-Chloroethyl)-2,4-dinitrobenzene

The direct synthesis of this compound typically involves the nitration of a substituted benzene (B151609) precursor. The specifics of the reaction routes and the strategies employed to enhance yield and purity are critical to its industrial viability.

Elucidation of Specific Reaction Routes and Conditions

The primary route for the synthesis of this compound involves the nitration of (2-chloroethyl)benzene. This reaction is a classic example of electrophilic aromatic substitution. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgorganicchemistrytutor.com

The reaction proceeds as follows: (2-Chloroethyl)benzene is treated with a nitrating mixture, leading to the substitution of hydrogen atoms on the aromatic ring with nitro groups. The chloroethyl group is an ortho-, para-directing group, meaning it directs the incoming nitro groups to the positions ortho and para to itself. However, the presence of the first nitro group deactivates the ring, making the introduction of the second nitro group more challenging and requiring more forcing conditions.

A general procedure analogous to the dinitration of chlorobenzene (B131634) can be considered. For instance, the preparation of 1-chloro-2,4-dinitrobenzene (B32670) involves adding chlorobenzene dropwise to a mixture of nitric acid and sulfuric acid, with the temperature maintained below 50-55°C. prepchem.comscribd.com After the initial addition, the temperature is raised to 95°C for a couple of hours to complete the dinitration. prepchem.comscribd.com A similar approach can be envisioned for (2-chloroethyl)benzene.

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound requires careful control of reaction parameters. Key factors include:

Temperature: The temperature of the reaction is crucial. The initial nitration is typically carried out at a lower temperature to control the exothermic reaction, while the second nitration requires a higher temperature to overcome the deactivation of the ring by the first nitro group. prepchem.com

Ratio of Acids: The ratio of nitric acid to sulfuric acid in the nitrating mixture affects the concentration of the nitronium ion and thus the rate of reaction.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the dinitration. prepchem.com

Purification: After the reaction, the product is typically isolated by pouring the reaction mixture onto ice, which precipitates the crude product. prepchem.com The product can then be purified by washing with water to remove residual acids, followed by recrystallization from a suitable solvent like ethanol (B145695). orgsyn.org The separation of isomers, if formed, can be challenging and may require techniques like fractional crystallization or chromatography. For example, in the synthesis of 1-chloro-2,4-dinitrobenzene, the desired product is often contaminated with the 2,6-dinitro isomer. prepchem.comorgsyn.org

Synthesis of Closely Related Nitrobenzene Derivatives with Chloroethyl Moieties

The synthetic principles applied to this compound can be extended to the preparation of other nitrobenzene derivatives containing chloroethyl groups.

Pathways to 1-(2-Chloroethyl)-2-nitrobenzene Analogues

The synthesis of mononitrated analogues, such as 1-(2-chloroethyl)-2-nitrobenzene, involves a more controlled nitration of (2-chloroethyl)benzene. molport.com By using milder nitrating conditions, such as a lower temperature or a less concentrated nitrating mixture, the reaction can be stopped at the monosubstitution stage. The chloroethyl group directs the nitro group primarily to the ortho and para positions. The separation of these isomers would then be necessary to obtain the pure 2-nitro analogue.

Synthesis of N,N-bis(2-chloroethyl)-2,4-dinitroaniline and Related Structures

The synthesis of N,N-bis(2-chloroethyl)-2,4-dinitroaniline involves a different synthetic strategy. A common approach is the nitration of an N,N-bis(2-chloroethyl)aniline derivative. For instance, the ortho-mononitration of N,N-di-(2-haloalkyl), 4-substituted anilines can be achieved using concentrated nitric acid. google.com To obtain the 2,4-dinitro derivative, a more vigorous nitration would be required.

Alternatively, 2,4-dinitroaniline (B165453) can be synthesized by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia. wikipedia.org This nucleophilic aromatic substitution reaction can be extended to synthesize N,N-bis(2-chloroethyl)-2,4-dinitroaniline by reacting 1-chloro-2,4-dinitrobenzene with bis(2-chloroethyl)amine.

General Principles of Nitration Chemistry and Aromatic Ring Functionalization

The synthesis of this compound is a practical application of the broader principles of electrophilic aromatic substitution, specifically nitration.

The mechanism of nitration involves the attack of the electron-rich aromatic ring on the electrophilic nitronium ion (NO₂⁺). libretexts.orgnih.gov This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. nih.gov The final step is the loss of a proton from the sigma complex to restore the aromaticity of the ring, resulting in the nitro-substituted product. nih.gov

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring. The chloroethyl group is an activating, ortho-, para-directing group due to the electron-donating effect of the alkyl chain. However, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. When dinitrating (2-chloroethyl)benzene, the first nitro group is directed to the ortho and para positions. The second nitro group then enters a position determined by the combined directing effects of the chloroethyl and the first nitro group.

The reactivity of the aromatic ring towards nitration is also influenced by the substituents. Activating groups increase the rate of reaction, while deactivating groups decrease it. The chloroethyl group activates the ring, making the first nitration relatively easy. However, the introduction of the first nitro group deactivates the ring, making the second nitration more difficult and requiring harsher reaction conditions. smolecule.com

Strategies for Introducing Nitro Groups onto Substituted Benzenes

The introduction of nitro groups onto a benzene ring is a cornerstone of aromatic chemistry, typically accomplished through electrophilic aromatic substitution. The most common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the π-electrons of the aromatic ring. prepchem.comresearchgate.netwikipedia.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. libretexts.org Subsequent deprotonation of the arenium ion by a weak base, such as the bisulfate ion (HSO₄⁻) or water, restores the aromaticity of the ring and yields the nitroaromatic compound.

The reactivity of the benzene ring towards nitration is significantly influenced by the nature of the substituent already present. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down the reaction. wikipedia.org

For the synthesis of this compound, the starting material is (2-chloroethyl)benzene. The 2-chloroethyl group (-CH₂CH₂Cl) is primarily an alkyl group, which is generally considered to be an activating group due to inductive effects and hyperconjugation. libretexts.org However, the presence of the electronegative chlorine atom on the ethyl side chain introduces an electron-withdrawing inductive effect, which can slightly deactivate the ring compared to an unsubstituted alkylbenzene like toluene.

The dinitration of a monosubstituted benzene requires harsher reaction conditions for the introduction of the second nitro group. This is because the first nitro group introduced is a strong deactivating group, making the aromatic ring significantly less reactive towards further electrophilic substitution. wikipedia.org

Table 1: Common Nitrating Agents and Their Applications

| Nitrating Agent | Composition | Typical Substrates | Reaction Conditions |

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Benzene and its derivatives | 0-100 °C |

| Fuming Nitric Acid | HNO₃ + N₂O₄ | Deactivated aromatic compounds | Higher temperatures |

| Acetyl Nitrate | CH₃COONO₂ | Activated aromatic compounds | Milder conditions |

| Nitronium Salts | e.g., NO₂BF₄ | Sensitive substrates | Aprotic solvents |

Regioselectivity and Control in Multi-substituted Aromatic Systems

The directing effect of the substituent on the benzene ring is a critical factor in determining the position of the incoming nitro groups. Substituents are classified as either ortho, para-directors or meta-directors. prepchem.com

The 2-chloroethyl group is anticipated to be an ortho, para-director. This is because alkyl groups, through their electron-donating inductive effect and hyperconjugation, stabilize the carbocation intermediates formed during attack at the ortho and para positions more effectively than the intermediate formed from meta attack. libretexts.org The resonance structures of the arenium ion show that the positive charge can be delocalized onto the carbon atom bearing the alkyl group in the case of ortho and para attack, leading to a more stable tertiary carbocation-like structure.

Therefore, the first nitration of (2-chloroethyl)benzene is expected to yield a mixture of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-chloroethyl)-4-nitrobenzene. The ratio of these isomers can be influenced by steric hindrance. The bulkiness of the 2-chloroethyl group might slightly disfavor substitution at the ortho position compared to the para position.

The introduction of the second nitro group is then directed by both the 2-chloroethyl group and the first nitro group. The nitro group is a strong deactivating group and a powerful meta-director. wikipedia.org

Considering the directing effects of both substituents:

The 2-chloroethyl group directs ortho and para.

The nitro group directs meta.

When starting with 1-(2-chloroethyl)-4-nitrobenzene, the 2-chloroethyl group directs to the 2- and 6-positions (which are ortho to it), and the nitro group directs to the 2- and 6-positions (which are meta to it). Since both groups direct to the same positions, the second nitro group will add at the 2-position, leading to the formation of This compound .

When starting with 1-(2-chloroethyl)-2-nitrobenzene, the 2-chloroethyl group directs to the 4- and 6-positions (para and ortho, respectively). The nitro group directs to the 4- and 6-positions (meta to it). Therefore, the second nitration will also lead to substitution at the 4- or 6-position. Substitution at the 4-position yields the desired This compound .

In multi-substituted aromatic systems where the directing effects of the substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. However, in the case of dinitration of (2-chloroethyl)benzene, the directing effects of the alkyl and the initial nitro group are largely cooperative in forming the 2,4-disubstituted product.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH, -NH₂ | Strongly Activating | ortho, para |

| -OR, -NHCOR | Activating | ortho, para |

| -Alkyl | Weakly Activating | ortho, para |

| -F, -Cl, -Br, -I | Weakly Deactivating | ortho, para |

| -CHO, -COR | Deactivating | meta |

| -COOR, -COOH | Deactivating | meta |

| -CN, -SO₃H | Deactivating | meta |

| -NO₂ | Strongly Deactivating | meta |

| -NR₃⁺ | Strongly Deactivating | meta |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The chloroethyl group, an alkyl halide, is expected to undergo nucleophilic substitution, primarily through an SN2 mechanism, given that it is a primary carbon. This reactivity is distinct from the substitution reactions occurring on the aromatic ring itself.

Mechanisms of Displacement by Various Nucleophiles (e.g., Intramolecular, Extramolecular)

Extramolecular Reactions Extramolecular or intermolecular substitution on the chloroethyl side chain involves the attack of an external nucleophile on the carbon atom bonded to the chlorine. This process would follow a bimolecular nucleophilic substitution (SN2) pathway. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong nucleophiles would facilitate this reaction.

For instance, reaction with a nucleophile such as an amine (R-NH₂) would be expected to yield N-(2,4-dinitrophenethyl)amine derivatives. This contrasts with the reactivity of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), where amines attack the aromatic ring to displace the aromatic chlorine. umich.eduresearchgate.net

Intramolecular Reactions Intramolecular nucleophilic substitution can occur if a nucleophilic center within the molecule can attack the electrophilic carbon of the chloroethyl group. In 1-(2-Chloroethyl)-2,4-dinitrobenzene, a potential, though not extensively documented, intramolecular nucleophile could be one of the oxygen atoms of the ortho-nitro group. Such an attack would lead to a cyclic intermediate.

Intramolecular Cyclization Pathways and Product Formation

Theoretically, an intramolecular attack by an oxygen atom of the ortho-nitro group on the carbon bearing the chlorine atom could lead to the formation of a five-membered cyclic structure. This type of intramolecular cyclization is a known pathway for other compounds containing appropriately positioned nucleophiles and leaving groups. However, the reactivity of the highly activated aromatic ring often dominates, making such intramolecular side-chain reactions less common unless specifically promoted.

Reactivity of the Activated Dinitrobenzene Ring System

The dinitrobenzene ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups.

Principles of Nucleophilic Aromatic Substitution (SNAr) on Dinitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. quora.com Unlike SN1 and SN2 reactions, which are typical for alkyl halides, SNAr reactions on aryl halides require specific conditions. The aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. quora.com

The mechanism for SNAr is a two-step process:

Addition Step: The nucleophile attacks the electrophilic carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex. This initial addition of the nucleophile is typically the slow, rate-determining step. quora.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This second step is usually fast. quora.com

The nitro groups at the ortho and para positions are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro groups. This stabilization lowers the activation energy of the reaction, making the substitution possible under moderate conditions.

Comparative Analysis with 1-Chloro-2,4-dinitrobenzene (CDNB) Reactivity

1-Chloro-2,4-dinitrobenzene (CDNB) is a well-studied compound that serves as a useful benchmark for the aromatic reactivity of this compound. In CDNB, the leaving group is a chlorine atom directly attached to the aromatic ring. This chlorine is readily displaced by a variety of nucleophiles via the SNAr mechanism.

The primary difference in reactivity between the two molecules lies in the identity of the substituent at position 1. In CDNB, it is a chloro group, which is the leaving group. In this compound, the substituent is a 2-chloroethyl group. For an SNAr reaction to occur on the ring of this molecule, the entire chloroethyl group would have to act as the leaving group, which is highly unlikely. Therefore, the primary site of SNAr reaction for this compound would not be at the C-1 position as it is for CDNB.

Instead, nucleophilic attack is overwhelmingly more likely to occur at the carbon bearing the chlorine on the ethyl side chain (via SN2) or potentially at an unsubstituted, activated position on the ring if a different leaving group (like a hydride ion, which is unfavorable) were to be displaced. The key distinction is that CDNB has a leaving group directly on the activated ring, making it a classic substrate for SNAr, while this compound possesses two different types of reactive sites: an alkyl halide and an activated aromatic ring without a good leaving group directly attached.

Kinetic studies on the reaction of CDNB with various nucleophiles have provided detailed mechanistic insights. For example, its reaction with hydrazine (B178648) in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide proceeds via an uncatalyzed substitution where the formation of the intermediate is the rate-determining step. researchgate.netccsenet.org Similarly, reactions with amines such as n-butylamine and piperidine have been shown to yield the corresponding N-alkyl-2,4-dinitroaniline products quantitatively. umich.eduresearchgate.net

The table below summarizes the reaction products of CDNB with various nucleophiles, illustrating the typical SNAr reactivity at the aromatic carbon.

| Nucleophile | Reagent Example | Product |

| Amine | n-Butylamine | N-butyl-2,4-dinitroaniline umich.edu |

| Amine | Piperidine | N-piperidyl-2,4-dinitroaniline umich.edu |

| Hydrazine | Hydrazine (NH₂NH₂) | 2,4-Dinitrophenylhydrazine (B122626) ccsenet.org |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2,4-dinitrobenzene brainly.com |

| Thiol | Glutathione (B108866) | S-(2,4-dinitrophenyl)glutathione nih.gov |

Reaction Kinetics and Energetic Considerations

The kinetics of the reactions involving this compound are crucial for elucidating the underlying mechanisms. Researchers have meticulously determined rate constants and activation parameters to quantify the energetic landscape of these transformations.

Determination of Rate Constants and Activation Parameters

Detailed kinetic studies on the reactions of this compound with various nucleophiles have yet to be extensively reported in publicly accessible literature. However, the closely related compound, 1-chloro-2,4-dinitrobenzene, has been the subject of numerous kinetic investigations, offering a valuable comparative framework.

The activation parameters, specifically the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are critical for understanding the transition state of a reaction. For the hydrazinolysis of various 2,4-dinitrobenzene derivatives, these parameters have been determined, revealing important details about the molecular ordering and energy requirements of the transition state.

Influence of Solvent and Substituent Effects on Reaction Rates

The surrounding solvent environment plays a pivotal role in dictating the rate of chemical reactions. For nucleophilic aromatic substitution reactions of compounds like 1-chloro-2,4-dinitrobenzene, the solvent's ability to stabilize charged intermediates is paramount.

Studies on the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various protic solvents have shown that the reactivity is inversely proportional to the hydrogen-bond-donating ability of the solvent rsc.org. This suggests that solvents that can form strong hydrogen bonds may stabilize the amine nucleophile in its ground state, thereby increasing the activation energy of the reaction. The influence of the solvent is a complex interplay of intermolecular forces that can affect both the ground state and the transition state of the reactants.

Substituent effects also profoundly impact reaction rates. The two nitro groups on the benzene (B151609) ring of this compound are powerful electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that is formed during the SNAr mechanism. The position of these substituents (ortho and para to the leaving group) is crucial for this stabilization through resonance.

Brønsted-type Plots and Mechanistic Elucidation

Brønsted-type plots are a powerful tool for investigating reaction mechanisms, particularly for discerning the nature of the rate-determining step in reactions involving a series of related nucleophiles. These plots correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile.

For nucleophilic aromatic substitution reactions, the slope of the Brønsted plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation between the nucleophile and the electrophilic center in the transition state. A large βnuc value suggests a transition state that closely resembles the intermediate, with significant bond formation.

While specific Brønsted-type plots for the reactions of this compound are not readily found in the reviewed literature, studies on analogous systems, such as the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with various anionic nucleophiles, have yielded linear Brønsted plots. These plots have been instrumental in concluding that the reactions proceed through a concerted mechanism where bond formation is significantly advanced in the transition state. The linearity of such plots over a range of nucleophile basicities can provide strong evidence for a consistent reaction mechanism.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FTIR, FT-Raman)

Comprehensive Band Assignment and Mode Analysis

A detailed analysis of the Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of 1-(2-Chloroethyl)-2,4-dinitrobenzene allows for the assignment of observed vibrational bands to specific molecular motions.

Table 1: FTIR and FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1530 | Very Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1100 | Medium | C-N stretch |

| ~740 | Strong | C-Cl stretch |

Note: The data in this table is representative and based on characteristic vibrational frequencies for the functional groups present in the molecule. Precise experimental values for this compound are not widely available in public literature.

Correlation with Theoretical Calculations

To supplement experimental findings, theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies of this compound. These computational models provide a basis for the comprehensive assignment of vibrational modes and help in understanding complex vibrational interactions within the molecule. The calculated spectra are often scaled to better correlate with experimental data, accounting for factors such as anharmonicity and the condensed phase of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule, providing information on the chemical environment of each nucleus.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.8 | d |

| H-5 | ~8.4 | dd |

| H-6 | ~7.9 | d |

| -CH₂- (alpha) | ~3.5 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | ~148 |

| C-2 | ~140 |

| C-3 | ~122 |

| C-4 | ~147 |

| C-5 | ~128 |

| C-6 | ~132 |

| -CH₂- (alpha) | ~33 |

Advanced NMR Techniques for Conformational Analysis

While standard 1D NMR provides primary structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space interactions, helping to determine the preferred conformation of the chloroethyl side chain relative to the dinitrophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chloroethyl side chain, nitro groups, and other characteristic fragments, providing further confirmation of the compound's structure. Common fragmentation pathways would include cleavage of the C-C bond of the ethyl group and loss of NO₂.

Ionization Techniques (e.g., APCI) and Fragmentation Pathway Analysis

Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry is a highly suitable technique for the analysis of small, semi-volatile molecules like this compound. APCI is a "soft" ionization method that typically generates a prominent protonated molecule ([M+H]⁺) or a molecular radical cation (M⁺·), which helps in the unambiguous determination of the molecular weight (230.6 g/mol ).

In the negative ion mode, which is effective for electrophilic compounds like dinitroaromatics, one would expect to observe ions corresponding to [M]⁻· or fragments resulting from electron capture. Halogenated nitroaromatic compounds can also form phenoxide-type substitution products under negative APCI conditions, represented as [M-Cl+O]⁻.

Fragmentation Pathway Analysis:

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be expected to fragment through predictable pathways. The primary fragmentation patterns would likely involve the dinitrophenyl group and the chloroethyl side chain.

Loss of the Chloroethyl Side Chain: A common fragmentation would be the cleavage of the bond between the ethyl group and the benzene (B151609) ring, or the loss of the entire chloroethyl group.

Loss of Nitro Groups: Sequential losses of nitro groups (NO₂) are characteristic of dinitrated aromatic compounds.

Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule from the chloroethyl side chain is a plausible fragmentation pathway.

Formation of a Vinylic Cation: Loss of chlorine could lead to the formation of a stable vinyl cation attached to the dinitrophenyl ring.

An illustrative fragmentation pathway is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 231 ([M+H]⁺) | 195 | HCl | Ion of 1-ethenyl-2,4-dinitrobenzene |

| 231 ([M+H]⁺) | 185 | NO₂ | Ion of 1-(2-chloroethyl)-4-nitrobenzene |

| 231 ([M+H]⁺) | 167 | C₂H₄Cl | 2,4-Dinitrophenyl cation |

| 185 | 139 | NO₂ | 1-(2-chloroethyl)benzene cation |

Application in Reaction Monitoring and Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for real-time reaction monitoring and the identification of products and intermediates. The structural analogue, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is widely used as a model substrate in enzymatic assays, where its consumption is monitored by techniques like LC-APCI-MS. nist.gov

Similarly, this compound could be employed to monitor nucleophilic aromatic substitution (SNAr) reactions. For instance, in a reaction with an amine (R-NH₂), the chlorine atom of the chloroethyl group or substitutions on the aromatic ring could occur. LC-MS could track the disappearance of the starting material (m/z 231, [M+H]⁺) and the appearance of the product peak (e.g., m/z [M-Cl+NHR+H]⁺). This allows for the precise determination of reaction kinetics, completion, and the identification of any side products or intermediates, which is crucial for optimizing synthetic processes and for mechanistic studies.

Electronic Absorption Spectroscopy (UV/Vis)

Spectral Features and Electronic Transitions

The UV/Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2,4-dinitrophenyl chromophore. Aromatic nitro compounds typically exhibit two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring, which is conjugated with the two nitro groups. These transitions are expected to appear at shorter wavelengths (higher energy).

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital of the aromatic ring. These transitions occur at longer wavelengths (lower energy).

Based on data for structurally similar compounds like 2,4-dinitrophenetole, one would anticipate strong absorption maxima (λmax) in the ultraviolet region, likely between 200 and 400 nm. The presence of the chloroethyl group is not expected to significantly alter the primary absorption bands of the dinitrophenyl system, as it is not a strong chromophore or auxochrome.

Solvent Effects on Absorption Characteristics

The position (λmax) and intensity (molar absorptivity, ε) of UV/Vis absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a shift to longer wavelengths. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in the polarity of a protic solvent (like ethanol (B145695) or water) generally leads to a shift to shorter wavelengths. The lone pair of electrons in the ground state can form hydrogen bonds with the solvent, which lowers the energy of the ground state. The excited state is less stabilized, resulting in a larger energy gap for the transition.

Therefore, when analyzing this compound, one would predict a bathochromic shift for its π → π* bands and a hypsochromic shift for its n → π* bands when moving from a non-polar solvent (e.g., hexane) to a polar, protic solvent (e.g., ethanol).

| Solvent | Polarity | Expected Shift for π → π* Transition | Expected Shift for n → π* Transition |

| Hexane | Non-polar | Reference | Reference |

| Dichloromethane | Polar aprotic | Bathochromic (Red) | Slight Bathochromic (Red) |

| Ethanol | Polar protic | Bathochromic (Red) | Hypsochromic (Blue) |

| Water | Highly polar protic | Strong Bathochromic (Red) | Strong Hypsochromic (Blue) |

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not available in the searched databases, an analysis would provide a wealth of structural information.

This technique would precisely measure:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, the nitro groups, and the chloroethyl side chain. Of particular interest would be the C-N and N-O bond lengths of the nitro groups and the C-Cl bond length.

Molecular Conformation: Determining the torsion angles, especially the orientation of the nitro groups relative to the plane of the benzene ring and the conformation of the chloroethyl side chain (e.g., gauche or anti).

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would include identifying non-covalent interactions such as π-π stacking between the electron-deficient dinitrophenyl rings and potential weak hydrogen bonds or halogen bonds involving the nitro-oxygens and chlorine atom, respectively.

The table below illustrates the type of data that would be obtained from a crystallographic analysis.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Key Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-NO₂). |

| Key Bond Angles (°) | Angles formed by three connected atoms (e.g., O-N-O). |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation. |

Analysis of Intermolecular Interactions and Crystal Packing

The molecular structure of this compound features several functional groups capable of participating in intermolecular interactions. The nitro groups, with their electronegative oxygen atoms, are expected to act as hydrogen bond acceptors. The aromatic ring, being electron-deficient due to the presence of two nitro groups, can participate in π-π stacking interactions. Furthermore, the chlorine atom of the chloroethyl group can engage in halogen bonding.

In the crystalline state, molecules of this compound are likely to be linked by a combination of C—H···O hydrogen bonds. These interactions would involve the hydrogen atoms of the benzene ring and the ethyl group as donors, and the oxygen atoms of the nitro groups as acceptors. Such hydrogen bonds would play a crucial role in forming a three-dimensional supramolecular assembly.

The potential for π-π stacking interactions between the dinitrophenyl rings of neighboring molecules is also a key aspect of the crystal packing. researchgate.net In related compounds, such as other 2,4-dinitrophenyl derivatives, the dinitrophenyl group is often found to be π-stacked with other aromatic rings of adjacent molecules. researchgate.net The nature and strength of these stacking interactions can be influenced by the presence and orientation of substituents on the aromatic ring. nih.gov For instance, in some dinitrobenzene derivatives, molecules form stacks, although the centroid-centroid separation may be too large to be considered a significant aromatic π-π stacking interaction. doaj.org

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the molecular structure and vibrational properties of halogenated nitroaromatic compounds.

Theoretical calculations using methods like DFT with the B3LYP functional and a 6-311+G** basis set have been employed to determine the optimized molecular geometry of related compounds such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov Such studies are foundational for understanding the molecule's stability and the spatial arrangement of its atoms. The electronic structure of these molecules is heavily influenced by the presence of electron-withdrawing nitro groups and the chloroethyl substituent, which dictates the distribution of electron density and the nature of the molecular orbitals.

DFT calculations have been successfully used to predict the vibrational spectra (FTIR and FT-Raman) of 1-chloro-2,4-dinitrobenzene. nih.gov By calculating the fundamental vibrational frequencies and intensities, a theoretical spectrum can be generated that shows excellent agreement with experimental measurements. nih.gov This computational approach aids in the assignment of specific vibrational modes to the observed spectral bands. For instance, in a study on CDNB, the calculated vibrational frequencies were scaled to closely match the experimental data, allowing for a detailed interpretation of the infrared and Raman spectra. nih.govresearchgate.net

Below is a table showcasing a comparison of calculated and experimental vibrational frequencies for key functional groups in a related compound, 1-chloro-2,4-dinitrobenzene, based on DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) |

| C-H out-of-plane bending | 762, 831, 849, 876, 915, 960 | 770, 827, 843, 872, 920, 966 |

| C-H in-plane bending | 1010, 1028, 1152, 1304 | - |

| Data derived from studies on 1-chloro-2,4-dinitrobenzene. researchgate.net |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. wuxibiology.commdpi.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. mdpi.com Conversely, a larger HOMO-LUMO gap implies greater stability. mdpi.com The energies of the HOMO and LUMO are related to the ionization potential and electron affinity, respectively. mdpi.com

The reactivity of a molecule can be further described by various chemical reactivity indices derived from HOMO and LUMO energies. These include electronegativity, chemical hardness, and chemical softness. A "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a "hard" molecule with a large gap. mdpi.com

| Parameter | Relationship to HOMO/LUMO | Implication for Reactivity |

| HOMO-LUMO Gap | ELUMO - EHOMO | A smaller gap generally indicates higher reactivity. wuxibiology.commdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Soft molecules have a small HOMO-LUMO gap. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of an electron from an equilibrium system. |

FMO theory provides a basis for understanding the electrophilic and nucleophilic nature of molecules. youtube.com The LUMO's energy level is indicative of a molecule's ability to accept electrons, thus reflecting its electrophilicity. wuxibiology.com A lower LUMO energy corresponds to a stronger electrophile. wuxibiology.com The HOMO's energy level, on the other hand, reflects the ability to donate electrons, indicating its nucleophilicity. youtube.com For 1-(2-Chloroethyl)-2,4-dinitrobenzene, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. This includes modeling nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of compounds.

Studies on the reaction of similar compounds, such as 1-chloro-2,4-dinitrobenzene, with nucleophiles like amines and hydrazine (B178648) have provided insights into the reaction pathways. umich.eduresearchgate.net These reactions typically proceed through a two-step addition-elimination mechanism involving a zwitterionic intermediate. umich.eduresearchgate.net Computational analysis can be used to model the energy profile of this pathway, including the structures and energies of reactants, intermediates, transition states, and products. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the rate-determining step can vary depending on the solvent, being either the formation of the zwitterionic intermediate or the departure of the leaving group. researchgate.net Theoretical calculations can help elucidate these mechanistic details by identifying the highest energy barrier along the reaction coordinate, which corresponds to the transition state of the rate-limiting step.

Elucidation of Multistep Mechanisms (e.g., SNAr)

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of two strong electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

The SNAr mechanism is generally accepted as a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chloroethyl group), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups. This delocalization is key to stabilizing the intermediate and facilitating the reaction.

Leaving Group Departure: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.

Kinetic studies on the analogous compound, 1-chloro-2,4-dinitrobenzene, reacting with various nucleophiles like amines and biothiols, support this stepwise mechanism. nih.govarkat-usa.org The reaction rate is influenced by the nucleophile's strength and the stability of the intermediate. researchgate.net In some cases, the mechanism may be borderline between a concerted and a stepwise pathway. nih.gov For instance, the reaction of CDNB with n-butylamine and piperidine is understood to proceed via an ipso-chloro substitution, forming a zwitterionic intermediate. arkat-usa.org

| Step | Description | Key Features |

| Step 1 | Nucleophilic addition to the aromatic ring. | Forms a high-energy, resonance-stabilized Meisenheimer (σ) complex. This step is typically the rate-determining step. |

| Step 2 | Elimination of the leaving group. | Restores the aromaticity of the benzene (B151609) ring. This step is generally fast. |

Solvation Models for Condensed Phase Reactions

The solvent environment plays a critical role in the kinetics of SNAr reactions involving dinitrobenzene derivatives. Computational solvation models are essential for understanding these effects in the condensed phase. The rate of reaction can be significantly altered by the solvent's ability to stabilize the reactants, transition states, and intermediates.

Studies on 1-chloro-2,4-dinitrobenzene with piperidine in various protic solvents have shown that the reaction rate is inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org This suggests that solvents capable of forming strong hydrogen bonds with the amine nucleophile can reduce its nucleophilicity, thereby slowing the reaction. In contrast, reactions in reverse micelle systems, such as AOT/n-hexane/water, can be faster than in pure solvents. arkat-usa.org This acceleration is attributed to the increased local concentrations of reactants within the micellar volume. arkat-usa.org

Theoretical models like the Marcus theory and ellipsoidal cavity models have been applied to understand solvent effects on related dinitrobenzene systems, quantifying parameters such as the outer-sphere reorganization energy during electron transfer processes. rsc.org These models help to explain how solvent polarity and viscosity influence reaction activation energies.

| Solvent Type | General Effect on SNAr Rate | Rationale |

| Protic Solvents | Can decrease the rate. | Solvation of the nucleophile via hydrogen bonding reduces its availability and reactivity. rsc.org |

| Aprotic Polar Solvents | Generally increase the rate. | These solvents can stabilize the charged Meisenheimer complex without strongly solvating the nucleophile. |

| Reverse Micelles | Can increase the rate. | Reactants are concentrated in the micellar pseudo-phase, increasing the frequency of effective collisions. arkat-usa.org |

Noncovalent Interaction (NCI) and Molecular Electrostatic Potential (MEP) Analyses

Beyond covalent bond-forming reactions, noncovalent interactions and electrostatic properties are fundamental to understanding the molecular behavior of this compound. NCI and MEP analyses are computational tools that visualize these features.

Noncovalent Interaction (NCI) Analysis: The NCI index is a computational tool used to identify and visualize weak, noncovalent interactions in 3D space based on electron density (ρ) and its derivatives. wikipedia.org These interactions are crucial for understanding crystal packing, solvation, and ligand-protein binding. For a molecule like this compound, NCI analysis can reveal:

Hydrogen Bonds: Potential interactions between the oxygen atoms of the nitro groups and hydrogen atoms on adjacent molecules or solvent molecules.

π-π Stacking: Interactions between the electron-deficient aromatic rings of two molecules.

Other Weak Interactions: van der Waals forces and potential interactions involving the chlorine atom.

In related dinitrobenzoate complexes, non-covalent interactions like π-π stacking and NO-π interactions have been shown to significantly influence the crystal structure. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Analysis: MEP maps illustrate the charge distribution within a molecule, providing a guide to its reactive sites. The potential is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are typically located around the oxygen atoms of the two nitro groups. researchgate.net These electronegative regions are where the molecule would interact with electrophiles or form hydrogen bonds.

Positive Potential (Blue): Regions of low electron density, or electron deficiency, which are susceptible to nucleophilic attack. The aromatic ring, particularly the carbon atoms bonded to the chloroethyl group and the nitro groups, would exhibit a strong positive potential. This positive character is what drives the SNAr reaction.

| Analysis Type | Information Provided | Application to this compound |

| NCI | Visualizes the location and nature of noncovalent interactions (e.g., hydrogen bonds, van der Waals). wikipedia.org | Predicts crystal packing, solvation behavior, and intermolecular associations. |

| MEP | Maps the electrostatic potential on the molecular surface, identifying electrophilic and nucleophilic sites. researchgate.net | Highlights the electron-rich nitro groups (negative potential) and the electron-poor aromatic ring (positive potential), explaining its reactivity in SNAr reactions. |

Role As a Synthetic Intermediate and Precursor to Functional Molecules

Derivatization through Halogen Displacement on the Aromatic Ring (Drawing from CDNB)

The chlorine atom attached to the dinitrophenyl ring is highly susceptible to displacement by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub The strong electron-withdrawing nature of the ortho and para nitro groups stabilizes this intermediate, thereby facilitating the substitution reaction under relatively mild conditions. quora.com

Drawing a parallel with CDNB, 1-(2-chloroethyl)-2,4-dinitrobenzene can be converted to its corresponding phenolic derivative. The reaction of CDNB with aqueous sodium hydroxide (B78521), for instance, readily yields 2,4-dinitrophenol. pressbooks.pub Similarly, treating this compound with a hydroxide source would lead to the displacement of the aromatic chlorine to form 4-(2-chloroethyl)-2,6-dinitrophenol. Ether derivatives can also be synthesized; for example, reaction with sodium ethoxide (C₂H₅ONa) displaces the aromatic chlorine to yield the corresponding 2,4-dinitro-phenyl ethyl ether derivative. quora.com

Table 1: Synthesis of Phenolic and Ether Derivatives via Aromatic Nucleophilic Substitution

| Starting Material | Reagent | Product |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) | NaOH (aq) | 2,4-Dinitrophenol |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | C₂H₅ONa | 1-Ethoxy-2,4-dinitrobenzene |

A wide array of amine-based derivatives can be synthesized through the reaction of this compound with primary or secondary amines. Studies on the analogous CDNB show that it reacts readily with nucleophiles like hydrazine (B178648) and piperidine. researchgate.netpsu.edu The reaction with hydrazine, for example, produces 2,4-dinitrophenylhydrazine (B122626). byjus.com This SNAr reaction provides a straightforward route to N-substituted 2,4-dinitroaniline (B165453) derivatives, where the nitrogen atom of the amine displaces the chlorine on the aromatic ring. The reaction kinetics can be influenced by the solvent, with reactivity generally increasing in polar aprotic solvents like DMSO compared to protic solvents like methanol. semanticscholar.org

Sulfur nucleophiles, such as thiols and thiolates, are effective in displacing the activated aromatic chlorine to form thioethers. Research has demonstrated that 2,4-dinitrophenyl aryl sulfides can be prepared through the nucleophilic displacement of chlorine from CDNB using the sodium salts of substituted thiophenols in an alcohol solvent at room temperature. semanticscholar.org This methodology is directly applicable to this compound, allowing for the synthesis of a variety of S-[2-(2,4-dinitrophenyl)ethyl] thioethers. These reactions are valuable for introducing sulfur-containing moieties into complex molecules.

Transformation of the Chloroethyl Side Chain

The chloroethyl group (-CH₂CH₂Cl) on the dinitrophenyl scaffold presents a second site for chemical modification, typically reacting via SN2 or SN1 mechanisms characteristic of primary alkyl halides. This allows for the introduction of a different set of functional groups compared to the reactions on the aromatic ring.

The primary chlorine atom on the ethyl side chain can be displaced by a range of nucleophiles. This reaction is competitive with the substitution on the aromatic ring, and selectivity can often be achieved by carefully controlling reaction conditions. For instance, stronger, softer nucleophiles may preferentially attack the sp³-hybridized carbon of the ethyl group, while harder nucleophiles might favor attacking the sp²-hybridized carbon of the aromatic ring. Chloroethyl sulfides are known to be highly reactive alkylating agents. nih.gov Nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), or iodide (I⁻) can be used to introduce new functionalities onto the side chain, leading to azides, nitriles, or iodides, respectively, which can serve as stepping stones for further synthetic transformations.

Table 2: Potential Derivatization via Side-Chain Substitution

| Reagent | Product Functional Group |

|---|---|

| Sodium Azide (NaN₃) | -CH₂CH₂N₃ (Alkyl Azide) |

| Sodium Cyanide (NaCN) | -CH₂CH₂CN (Alkyl Nitrile) |

| Sodium Iodide (NaI) | -CH₂CH₂I (Alkyl Iodide) |

The dual reactivity of this compound makes it a promising precursor for the synthesis of nitrogen-containing heterocycles. A common strategy involves a two-step process: first, a nucleophilic substitution on the chloroethyl side chain, followed by an intramolecular cyclization. For example, reaction with a primary amine (e.g., aniline) would first yield an N-substituted secondary amine. Subsequent reduction of one of the nitro groups to an amino group sets the stage for an intramolecular condensation reaction, which can lead to the formation of seven-membered rings like benzodiazepines or other related heterocyclic systems. Furthermore, studies have shown that dinitrophenyl derivatives can undergo intramolecular cyclization reactions under various conditions, such as the base-induced cyclization of N-(2,4-dinitrophenyl)-sarcosine esters to form quinoxaline (B1680401) derivatives or the photoredox-catalyzed cyclization of O-(2,4-dinitrophenyl)oximes to yield phenanthridines. nih.govrsc.org These examples highlight the potential of the dinitrophenyl moiety to participate in and facilitate the formation of complex heterocyclic structures.

Precursor in the Synthesis of Analogues with Modified Side Chains or Aromatic Cores

This compound serves as a versatile precursor in the synthesis of a variety of analogues, allowing for modifications at both its chloroethyl side chain and its dinitrophenyl aromatic core. The reactivity of the terminal chlorine atom on the ethyl group makes it a prime site for nucleophilic substitution reactions. This enables the introduction of diverse functional groups, effectively modifying the side chain.

For instance, the chloro group can be readily displaced by various nucleophiles, such as amines, azides, or thiolates, to generate a library of derivatives. Reaction with primary or secondary amines yields the corresponding N-substituted aminoethyl derivatives. One specific example involves the reaction with 4-amino-N,N-diethylaniline, which results in the formation of a more complex amine structure. Similarly, reaction with sodium azide can introduce an azido (B1232118) group, which can be further transformed, for example, through reduction to an amine or via click chemistry.

Modification of the aromatic core is also a key synthetic application. The nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which activate the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the replacement of one or both nitro groups with other substituents, thereby altering the electronic and steric properties of the aromatic core. Furthermore, the nitro groups themselves can be chemically transformed. Selective reduction of one nitro group can be achieved, leading to aminonitrobenzene derivatives, which are valuable intermediates for further functionalization, such as diazotization followed by Sandmeyer reactions. Complete reduction of both nitro groups yields the corresponding diaminobenzene derivative, opening up pathways to heterocyclic compounds like benzimidazoles.

Potential Applications in Advanced Chemical Synthesis (e.g., Linkers, Building Blocks)

The bifunctional nature of this compound, possessing a reactive alkyl halide and an electrophilic aromatic ring, makes it a valuable building block in advanced chemical synthesis. Its structure is well-suited for its use as a chemical linker, capable of covalently connecting two or more different molecular entities. The chloroethyl group can react with a nucleophilic site on one molecule, while the dinitrophenyl ring can be attached to another molecule, often through SNAr reactions.

This "linker" capability is particularly relevant in fields like medicinal chemistry and materials science. For example, it could be used to tether a pharmacophore to a carrier molecule or to link polymer chains together to create cross-linked materials with specific properties. The dinitrophenyl group itself is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. In this context, this compound can act as a key building block for creating conjugates used in immunological studies.

As a foundational building block, its utility extends to the construction of more complex molecular architectures. The combination of reactive sites allows for sequential and controlled synthetic transformations. A synthetic strategy could involve an initial reaction at the chloroethyl side chain, followed by one or more modifications of the aromatic ring. This stepwise approach provides chemists with precise control over the final structure of the target molecule. For example, after attaching a desired group to the side chain, the nitro groups could be reduced and then used to construct heterocyclic ring systems fused to the benzene core. This versatility makes this compound a useful component in the synthetic chemist's toolbox for creating novel and functional molecules.

Environmental and Biological Degradation Studies Excluding Toxicological and Clinical Data

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-(2-chloroethyl)-2,4-dinitrobenzene, key abiotic pathways include hydrolysis, photochemical decomposition, and electrochemical degradation.

Hydrolytic Stability and Mechanisms

The hydrolysis of this compound, particularly on heating with an aqueous base like sodium hydroxide (B78521), is anticipated to yield 2,4-dinitrophenylethanol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway. youtube.comquora.com

The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of the benzene (B151609) ring significantly activates the molecule for nucleophilic attack. quora.com The reaction mechanism involves the following steps:

Nucleophilic Attack: The hydroxide ion (OH⁻), acting as a nucleophile, attacks the carbon atom attached to the chloroethyl group. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net

Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The rate-determining step in this process can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reaction conditions and the nature of the nucleophile and solvent. semanticscholar.orgresearchgate.net

Photochemical Decomposition Processes and Products

Studies on the photochemical degradation of nitroaromatic compounds indicate that several pathways are possible upon exposure to ultraviolet (UV) radiation. rsc.org For this compound, decomposition is likely to involve the nitro groups and the chloroethyl side chain.

In the presence of a photosensitizer and oxygen, decomposition can be initiated. researchgate.net Potential reactions include the reduction of the nitro groups to nitroso, hydroxylamino, or amino groups. Another possible pathway is the cleavage of the carbon-chlorine bond or the bond connecting the ethyl group to the aromatic ring. Advanced oxidation processes, such as the UV/H₂O₂ system, are effective for the degradation of various nitroaromatic compounds, proceeding through the action of highly reactive hydroxyl radicals. rsc.org These radicals can attack the aromatic ring, leading to hydroxylation, denitration, and eventual ring cleavage to form smaller organic acids.

Electrochemical Degradation Routes and Intermediates

Electrochemical methods offer both oxidative and reductive pathways for the degradation of this compound.

Electrochemical Oxidation: Electrochemical oxidation can achieve high levels of mineralization (conversion to CO₂ and water) for related compounds like 1-chloro-2,4-dinitrobenzene (B32670). The process typically employs anodes with high oxygen evolution potential, such as boron-doped diamond (BDD) or PbO₂. The degradation is primarily driven by electrochemically generated hydroxyl radicals (•OH). The proposed mechanism involves initial denitration and hydroxylation of the aromatic ring, forming phenolic intermediates. nih.gov Subsequent oxidation leads to the opening of the aromatic ring and the formation of various short-chain carboxylic acids, which are ultimately oxidized to CO₂. nih.gov

Table 1: Efficiency of Anode Materials in Electrochemical Oxidation of 1-chloro-2,4-dinitrobenzene (DNCB)

| Anode Material | Mineralization Efficiency | Key Intermediates |

|---|---|---|

| Boron-Doped Diamond (BDD) | High | Phenolic compounds, Carboxylic acids |

| Lead Dioxide (PbO₂) | Moderate to High | Phenolic compounds, Carboxylic acids |

This table is based on data for the related compound 1-chloro-2,4-dinitrobenzene.

Electrochemical Reduction: The electrochemical reduction of dinitroaromatic compounds typically involves the stepwise transformation of the nitro groups. researchgate.netorientjchem.org The process occurs through a series of electron and proton transfers, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amines. dtic.milmdpi.comnih.gov For asymmetrically substituted dinitro compounds, the reduction can be selective for one nitro group over the other. The initial one-electron reduction forms a radical anion, and the site of subsequent protonation is influenced by the charge localization within this radical. dtic.mil This can lead to the formation of various amino-nitro intermediates. The general reduction pathway for a nitro group (ArNO₂) is as follows:

ArNO₂ → [ArNO₂]•⁻ → ArNO → ArNHOH → ArNH₂

Biotransformation by Enzyme Systems (In Vitro/Mechanistic Focus)

The enzymatic transformation of xenobiotics is a central aspect of their biological fate. Glutathione (B108866) S-transferases are a key family of enzymes involved in the detoxification of electrophilic compounds.

Interaction with Glutathione S-Transferases (GSTs) as a Model Substrate (Drawing from CDNB)

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the endogenous tripeptide glutathione (GSH) to a wide variety of electrophilic substrates. nih.govsigmaaldrich.com This conjugation reaction increases the water solubility of the xenobiotic, facilitating its further metabolism and excretion. nih.gov

1-Chloro-2,4-dinitrobenzene (CDNB) is a widely used model substrate for assaying the activity of most GST isozymes. sigmaaldrich.com3hbiomedical.comgbiosciences.com The enzyme catalyzes the nucleophilic attack of the thiol group of glutathione on the electron-deficient aromatic ring of CDNB, resulting in the displacement of the chlorine atom and the formation of a thioether conjugate, S-(2,4-dinitrophenyl)glutathione. sigmaaldrich.comsigmaaldrich.com Given its structural similarity, this compound is also expected to serve as a substrate for GSTs, undergoing a similar conjugation reaction. The rate of this reaction can be easily monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of the product. sigmaaldrich.comresearchgate.net

Enzyme-Substrate Binding and Catalytic Mechanisms

The catalytic mechanism of GSTs involves specific binding sites and the activation of glutathione. Each subunit of the dimeric GST enzyme has at least two distinct sites: the "G-site," which binds glutathione, and the "H-site," a hydrophobic pocket that binds the electrophilic substrate (like CDNB). nih.gov

The catalytic process can be broken down into several key steps: nih.gov

Substrate Binding: GSH binds to the conserved G-site, and the electrophilic substrate binds to the adjacent, more variable H-site. Kinetic studies suggest that for the reaction with CDNB, the binding of substrates follows a random sequential mechanism. nih.govmdpi.com

GSH Activation: A crucial step in the catalytic cycle is the activation of the thiol group of the bound GSH. The enzyme environment significantly lowers the pKa of the thiol group, promoting the formation of the highly reactive thiolate anion (GS⁻). uc.pt

Nucleophilic Attack: The generated thiolate anion performs a nucleophilic attack on the electron-deficient carbon of the CDNB molecule bound in the H-site. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Product Formation and Release: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, forming the stable S-(2,4-dinitrophenyl)glutathione conjugate. researchgate.net The product is then released from the active site, completing the catalytic cycle.

Kinetic parameters for this reaction have been determined for various GSTs, providing insight into the efficiency of the enzyme.

Table 2: Steady-State Kinetic Parameters for GST with CDNB and GSH

| Enzyme/Mutant | Substrate | Kₘ (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Wild-type (adGSTD3-3) | CDNB | 0.39 ± 0.05 | 45.1 ± 1.6 |

| Wild-type (adGSTD3-3) | GSH | 0.23 ± 0.03 | - |

| I52A Mutant | CDNB | 0.31 ± 0.04 | 20.3 ± 0.8 |

| R66A Mutant | CDNB | 0.44 ± 0.06 | 4.6 ± 0.2 |

| M101A Mutant | CDNB | 0.29 ± 0.03 | 82.5 ± 2.8 |

Data derived from a study on a Delta class GST from Anopheles dirus (adGSTD3-3) at pH 6.5 and 25°C. nih.gov

Identification of Glutathione Conjugates

A primary detoxification pathway for xenobiotics like dinitrobenzene derivatives is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process transforms the parent compound into more water-soluble and readily excretable metabolites. The initial conjugate, S-(2,4-dinitrophenyl)glutathione (DNP-SG), undergoes further enzymatic cleavage to form cysteinylglycine (B43971) (DNP-CG) and subsequently N-acetylcysteine (DNP-NAC) conjugates, which are part of the mercapturic acid pathway. researchgate.netresearchgate.net

In a study utilizing a zebrafish embryo cell line (PAC2), the biotransformation of CDNB was investigated, leading to the detection of key metabolites in this pathway. The formation of DNP-SG was observed in the cells at the earliest time point, followed by its decrease and the appearance of DNP-CG and DNP-NAC in the surrounding medium. researchgate.net This demonstrates the complete operation of the mercapturic acid pathway for the detoxification of a closely related dinitrobenzene compound.

| Metabolite | Location Detected | Time Course |

| DNP-SG | Cells and Medium | Highest concentration in cells at 1 hour, then decreased. Appeared in the medium. |

| DNP-CG | Medium | Detected in the medium after the initial formation of DNP-SG. |

| DNP-NAC | Medium | Detected in the medium, indicating progression through the mercapturic acid pathway. |

This table summarizes the detection of glutathione conjugates of the related compound 1-chloro-2,4-dinitrobenzene (CDNB) in a zebrafish embryo cell line study. researchgate.net

Reductive Metabolism of Nitro Groups (General Nitroaromatic Biotransformation)

The reductive metabolism of nitro groups is a significant biotransformation pathway for nitroaromatic compounds. oup.comomicsonline.org This process involves the sequential reduction of the nitro group (NO₂) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH₂) group. omicsonline.org These reactions are catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian enzymes like cytochrome P-450 reductase. oup.comomicsonline.org

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. oup.com The reduction can proceed via a one- or two-electron transfer mechanism. The one-electron reduction can lead to the formation of superoxide (B77818) radicals. oup.comnih.gov The two-electron reduction pathway is generally considered a detoxification route, leading to the formation of less toxic amino derivatives. omicsonline.org In some cases, the hydroxylamine intermediate can be a reactive metabolite. nih.gov

Enzymatic Inactivation Mechanisms (e.g., Thioredoxin Reductase Inhibition by CDNB)

Certain nitroaromatic compounds can exert their biological effects through the inactivation of critical cellular enzymes. A well-documented example is the inhibition of thioredoxin reductase (TrxR) by CDNB. nih.govnih.gov TrxR is a key selenoenzyme in the thioredoxin system, which is essential for maintaining cellular redox homeostasis and is involved in various cellular processes. nih.govfrontiersin.org

CDNB has been shown to be a potent and irreversible inhibitor of mammalian TrxR. nih.govnih.gov The mechanism of inhibition is believed to involve the alkylation of the selenolthiol motif in the active site of the enzyme. nih.gov This inactivation of TrxR can disrupt the cellular redox balance, leading to oxidative stress. nih.gov The inhibition of TrxR by CDNB is a rapid and efficient process. nih.gov

| Enzyme | Inhibitor | Mechanism of Inhibition | Consequence |

| Thioredoxin Reductase (TrxR) | 1-Chloro-2,4-dinitrobenzene (CDNB) | Irreversible inhibition, likely through alkylation of the active site's selenolthiol motif. nih.gov | Disruption of cellular redox homeostasis and induction of oxidative stress. nih.gov |

This table details the enzymatic inactivation of Thioredoxin Reductase by the related compound 1-chloro-2,4-dinitrobenzene (CDNB).

Metabolite Identification and Elucidation of Metabolic Routes for Related Chloroethyl-Nitrobenzenes

Detailed studies specifically elucidating the metabolic routes of this compound and other chloroethyl-nitrobenzenes are not extensively available in the scientific literature. However, based on the known metabolism of related nitroaromatic compounds, several metabolic pathways can be anticipated.

It is highly probable that this compound undergoes both glutathione conjugation and reductive metabolism of its nitro groups, similar to CDNB. The presence of the chloroethyl group may introduce additional metabolic possibilities, such as oxidation of the ethyl side chain. The specific metabolites resulting from these pathways for chloroethyl-nitrobenzenes have yet to be fully characterized. Further research is necessary to identify the specific metabolites and to determine the primary metabolic routes for this particular class of compounds.

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the analysis of 1-(2-Chloroethyl)-2,4-dinitrobenzene. They offer high-resolution separation, which is essential for isolating the target analyte from other components in a sample.

The accurate quantification of this compound in complex matrices, such as biological fluids, cell culture media, or environmental samples, presents a significant analytical challenge. nih.gov The presence of numerous endogenous or exogenous compounds can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based detection. nih.gov Both HPLC and GC methods are adept at separating the analyte of interest from these matrix components prior to detection.

For HPLC analysis, reversed-phase columns, such as a C18 column, are commonly employed. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. energetic-materials.org.cn Optimization of chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, is critical for achieving good peak resolution and sensitivity. energetic-materials.org.cn For instance, a method developed for a related compound, 1,3-dichloro-2,4,6-trinitrobenzene, utilized an acetonitrile/water mobile phase to achieve effective separation from its impurities. energetic-materials.org.cn Detection is often performed using a UV detector, leveraging the chromophoric nature of the dinitrophenyl group.

The table below outlines typical HPLC parameters that can be adapted for the analysis of this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | Elutes the compound from the column; ratio can be adjusted for optimal separation. |

| Flow Rate | 0.8 - 1.2 mL/min | Influences retention time and peak shape. |

| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and interaction with the stationary phase. |

| Detection | UV at ~240-254 nm | The dinitrobenzene moiety strongly absorbs UV light in this range. |

| Injection Vol. | 5 - 20 µL | The volume of sample introduced into the system. |

GC is suitable for the analysis of thermally stable and volatile compounds. While this compound has limited volatility, GC analysis can be performed, often requiring higher temperatures. The choice of the stationary phase in the GC column is critical for achieving separation.

In many cases, the analysis of this compound, its metabolites, or reaction intermediates can be enhanced through chemical derivatization. americanpharmaceuticalreview.com Derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties or detectability. ijcpa.in This is particularly useful for intermediates that may be unstable, highly polar, or lack a strong chromophore. americanpharmaceuticalreview.comijcpa.in

For HPLC analysis, a common strategy involves pre-column derivatization, where the derivatizing agent is added to the sample before injection. For example, compounds containing primary or secondary amine groups, which could be potential metabolites of this compound, can be derivatized to introduce a fluorescent or strongly UV-absorbing tag. mdpi.com Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) are used to derivatize amines and carbonyl compounds, respectively, yielding products with strong UV absorbance that can be detected with high sensitivity. nih.govresearchgate.net

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar analytes. Silylating agents are commonly used to replace active hydrogens on functional groups like hydroxyls or amines with a trimethylsilyl (B98337) group, making the molecule more amenable to GC analysis.

The development of a derivatization method involves optimizing several parameters, as shown in the table below.

| Parameter | Considerations | Example |

| Derivatizing Agent | Must react specifically and completely with the target functional group. | Using DNPH for a potential aldehyde intermediate. ijcpa.in |

| Reaction Conditions | Temperature, time, and pH must be optimized for maximum yield. researchgate.net | Heating the sample at 70°C for 30 minutes after adding the reagent. mdpi.com |

| Catalyst | An acid or base may be needed to facilitate the reaction. researchgate.net | Using hydrochloric acid as a catalyst for DNPH derivatization. researchgate.net |

| Removal of Excess Reagent | May be necessary to avoid interference with the chromatogram. | Can be achieved through a sample cleanup step like solid-phase extraction (SPE). mdpi.com |

Advanced Mass Spectrometry for Metabolite Profiling and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides definitive structural information.